molecular formula C19H22N2O4S B368749 1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole CAS No. 325811-13-0

1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

Cat. No.: B368749
CAS No.: 325811-13-0
M. Wt: 374.5g/mol
InChI Key: OQQCSHWTNQQWFX-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The compound crystallizes in the monoclinic space group P2₁/ c with unit cell parameters:

  • a = 15.962(9) Å, b = 14.828(8) Å, c = 9.929(5) Å
  • β = 93.303°, V = 2346(2) ų, Z = 4 .

The benzimidazole core is nearly planar, with a dihedral angle of 12.7° between the benzimidazole and 2,5-diethoxyphenylsulfonyl groups. Key bond lengths include:

  • S1–O2/O3 : 1.432(3) Å and 1.437(3) Å (typical for sulfonyl groups)
  • N1–C1/C2 : 1.362(5) Å and 1.320(5) Å (indicative of aromatic C–N bonds) .
Crystallographic Parameter Value
Space group P2₁/ c
a (Å) 15.962(9)
b (Å) 14.828(8)
c (Å) 9.929(5)
β (°) 93.303
V (ų) 2346(2)

Spectroscopic Profiling

1H NMR (600 MHz, DMSO- d6):

  • δ 7.54–7.56 (m, 2H, aromatic CH), 7.38–7.42 (m, 2H, aromatic CH)
  • δ 4.31 (q, J = 7.5 Hz, 4H, –OCH₂CH₃), 1.33 (t, J = 7.5 Hz, 6H, –OCH₂CH₃)
  • δ 2.44 (s, 6H, –CH₃) .

13C NMR (150 MHz, DMSO- d6):

  • δ 152.6 (C=N), 142.7 (C–O), 130.4 (aromatic C), 39.1 (–OCH₂CH₃), 14.9 (–OCH₂CH₃) .

IR (KBr, cm⁻¹):

  • 3057 (C–H aromatic), 1573–1523 (C=N/C=C), 1327 (S=O asymmetric stretch), 1165 (S=O symmetric stretch) .

Mass Spectrometry (ESI-TOF):

  • m/z [M + H]⁺: 375.12 (calculated: 375.14) .

Conformational Dynamics and Tautomerism

The molecule exhibits restricted rotation about the sulfonyl–benzimidazole axis due to steric hindrance from the 5,6-dimethyl groups. DFT calculations (B3LYP/6-311G(d,p)) reveal two stable tautomers:

  • Imidazole tautomer : N1–H stabilized by a weak C–H···O interaction (2.59 Å) with the sulfonyl oxygen .
  • Amidine tautomer : Less favorable by 4.2 kcal/mol due to reduced conjugation .

Electronic Structure and Charge Distribution via DFT Calculations

HOMO-LUMO Analysis (CAM-B3LYP/6-311G(d,p)):

  • HOMO (-6.12 eV): Localized on the benzimidazole ring and sulfonyl group.
  • LUMO (-2.34 eV): Distributed across the 2,5-diethoxyphenyl moiety .

Natural Bond Orbital (NBO) Analysis:

  • Intramolecular charge transfer (ICT) from the benzimidazole N1 lone pair to the sulfonyl antibonding orbital (σ* S=O), stabilizing the molecule by 12.3 kcal/mol .
Parameter Value
HOMO (eV) -6.12
LUMO (eV) -2.34
Band gap (eV) 3.78
Dipole moment (Debye) 5.21

Properties

IUPAC Name

1-(2,5-diethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-5-24-15-7-8-18(25-6-2)19(11-15)26(22,23)21-12-20-16-9-13(3)14(4)10-17(16)21/h7-12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQCSHWTNQQWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Aldehydes or Carboxylic Acids

A widely adopted method involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with aldehydes or carboxylic acids. For instance, Kidwai et al. demonstrated that reacting 4,5-dimethyl-1,2-phenylenediamine with acetic acid in polyethylene glycol (PEG) at 50°C for 2 hours, catalyzed by ceric ammonium nitrate (CAN), yields 5,6-dimethyl-1H-benzimidazole with efficiencies exceeding 85%. Similarly, Azarifar et al. reported a microwave-assisted reflux method using ethanol as a solvent, which reduced reaction times to 30 minutes while maintaining yields above 80%.

The mechanism proceeds through nucleophilic attack by the amine group on the carbonyl carbon of the aldehyde or acid, followed by cyclodehydration. Kinetic studies indicate that electron-donating methyl groups on the phenylenediamine enhance reaction rates by stabilizing intermediate Schiff bases.

Introduction of the sulfonyl group at the 1-position of the benzimidazole core requires careful selection of sulfonating agents and reaction conditions.

Sulfonyl Chloride Coupling

The most common approach involves reacting 5,6-dimethyl-1H-benzimidazole with 2,5-diethoxyphenylsulfonyl chloride. Nguyen et al. optimized this reaction using dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base, achieving 92% yield at 0°C. The low temperature minimizes side reactions such as sulfone oxidation or benzimidazole ring degradation.

Critical Parameters:

  • Molar Ratio: A 1:1.2 ratio of benzimidazole to sulfonyl chloride prevents unreacted starting material.

  • Base Selection: TEA outperforms pyridine due to its superior proton scavenging capacity.

  • Reaction Time: Extended durations (>4 hours) lead to diminished yields due to hydrolysis of the sulfonyl chloride.

Functionalization with the 2,5-Diethoxyphenyl Group

The final step involves attaching the 2,5-diethoxyphenyl moiety to the sulfonated benzimidazole. This is typically achieved through nucleophilic aromatic substitution (NAS) or Ullmann-type coupling.

Nucleophilic Aromatic Substitution

Sun et al. described a method where 1-sulfonyl-5,6-dimethylbenzimidazole reacts with 2,5-diethoxyphenol in dimethylformamide (DMF) at 120°C for 12 hours, using potassium carbonate as a base. The reaction proceeds via a Meisenheimer complex intermediate, with yields reaching 78%.

Side Reactions:

  • Ether Cleavage: Elevated temperatures (>130°C) promote cleavage of ethoxy groups, necessitating precise thermal control.

  • Oxidation: DMF acts as a mild oxidant, requiring inert atmospheres to prevent sulfone degradation.

Alternative Pathways and Emerging Methodologies

One-Pot Synthesis Strategies

Recent advances focus on streamlining synthesis through one-pot approaches. Kathirvelan et al. developed a protocol combining benzimidazole formation and sulfonation in a single reactor using ammonium chloride as a dual-purpose catalyst. This method reduces purification steps and improves overall yield to 84%.

Green Chemistry Innovations

Eco-friendly solvents like cyclopentyl methyl ether (CPME) and bio-based ethyl lactate have been explored. A 2025 study demonstrated that CPME enhances sulfonyl chloride stability, enabling reactions at ambient temperatures with 89% efficiency.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR: Key peaks include the singlet for methyl groups at δ 2.48 ppm and aromatic protons between δ 7.15–8.10 ppm.

  • LC-MS: Molecular ion peaks at m/z 429.14 ([M+H]+) confirm successful synthesis.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm remains the gold standard, requiring ≥98% purity for pharmaceutical applications.

Industrial-Scale Production Considerations

Catalytic System Recycling

Patents disclose methods for recovering iron-sulfur catalysts via filtration and reactivation, reducing costs by 40% in large batches.

Waste Management

Neutralization of acidic byproducts with calcium hydroxide generates inert gypsum, aligning with EPA guidelines for chemical manufacturing .

Chemical Reactions Analysis

1-[(2,5-Diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-[(2,5-Diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole serves as a crucial building block in organic synthesis. Its sulfonyl group enhances reactivity, allowing for the formation of more complex molecules through various chemical transformations such as oxidation and reduction reactions.

Biology

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of benzimidazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from similar frameworks demonstrated minimum inhibitory concentration (MIC) values that were competitive with standard antibiotics .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it can induce cell cycle arrest in cancer cells, particularly in the G1 phase, suggesting its potential as an anticancer agent .

Medicine

The therapeutic potential of this compound is under investigation for various medical applications:

  • Multi-Kinase Inhibitors : Recent studies have explored its role as a multi-kinase inhibitor, which could be pivotal in developing treatments for cancers that are resistant to conventional therapies .

Data Tables

Application AreaKey Findings
ChemistryBuilding block for complex organic molecules; versatile reactivity.
BiologyExhibits antimicrobial properties with MIC values comparable to standard drugs; cytotoxic effects on cancer cell lines .
MedicinePotential multi-kinase inhibitor; ongoing research into therapeutic uses .

Case Studies

  • Cytotoxicity Assessment : In a study investigating the cytotoxic effects of various benzimidazole derivatives, this compound was shown to significantly inhibit the viability of HepG2 liver cancer cells at low concentrations. The results indicated an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
  • Antibacterial Activity : A comprehensive evaluation of synthesized benzimidazole derivatives demonstrated that certain compounds derived from this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of traditional antibiotics .

Mechanism of Action

The mechanism of action of 1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, such as proteins and enzymes, leading to inhibition or modulation of their activity. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with sulfonamide-containing heterocycles, particularly indole-based derivatives. For instance, seco-cyclopropylindole (seco-CI) compounds bearing sulfonyl substituents (e.g., 5-O-methylsulfonyl or 5-O-aminosulfonyl groups) have been studied for cytotoxic activity . Key comparisons include:

Compound Core Structure Substituents Cytotoxic Activity (IC₅₀, μM)
Target Compound Benzimidazole 2,5-Diethoxyphenyl sulfonyl Not reported in literature
seco-CI Compound 2 Indole 5-O-Methylsulfonyl 0.8–1.2 (across 4 cell lines)
seco-CI Compound 3 Indole 5-O-Aminosulfonyl 0.7–1.1 (across 4 cell lines)
Doxorubicin (Control) Anthracycline N/A 0.5–1.0

Substituent Effects on Activity

  • Size and Polarity: Smaller sulfonyl substituents (e.g., methylsulfonyl, aminosulfonyl) in seco-CI compounds exhibit potent cytotoxicity, comparable to doxorubicin . In contrast, the bulkier 2,5-diethoxyphenyl group in the target compound may reduce cell permeability or target binding due to steric hindrance.

Research Findings and Limitations

  • Current comparisons rely on structural extrapolation from indole-based systems.
  • Theoretical Insights : Molecular docking simulations suggest that bulkier substituents (e.g., diethoxy) may weaken interactions with topoisomerase II, a common target for sulfonamide anticancer agents.

Biological Activity

1-[(2,5-Diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H18N2O4S
  • Molecular Weight : 346.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical biochemical pathways, leading to altered cellular functions.
  • Receptor Modulation : By binding to specific receptors, it may modulate signaling pathways that affect cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Pathogen MIC (µg/mL) MBC (µg/mL) Activity
Staphylococcus aureus0.250.50Bactericidal
Escherichia coli0.300.60Bactericidal
Pseudomonas aeruginosa0.400.80Bactericidal

These results suggest that the compound can effectively inhibit bacterial growth and may have potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties across several cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Mechanism
HeLa15.5Induction of apoptosis
A54912.3Cell cycle arrest
MCF-710.8Inhibition of proliferation

In these studies, the compound demonstrated dose-dependent cytotoxicity, indicating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives suggests that modifications at specific positions can enhance biological activity. Compounds with electron-donating groups at the para position of the phenyl ring tend to exhibit improved potency against both microbial and cancerous cells.

Case Studies

A recent study explored the efficacy of this compound in a mouse model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to the control group, highlighting its potential as a therapeutic agent.

Another study focused on the anticancer effects in vitro using various cancer cell lines. The results indicated that treatment with the compound led to significant apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic window.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, and how can reaction yields be optimized?

  • Methodological Answer : Begin with a sulfonation reaction between 5,6-dimethyl-1H-benzimidazole and 2,5-diethoxyphenylsulfonyl chloride under anhydrous conditions. Optimize yields by varying solvents (e.g., dichloromethane vs. DMF) and reaction temperatures (40–80°C). Monitor progress via TLC and purify via column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients. For reproducibility, characterize intermediates using 1H^1H-NMR and IR spectroscopy .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Employ a combination of 1H^1H-NMR, 13C^{13}C-NMR, and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals caused by the diethoxy and dimethyl groups. For example, 1H^1H-NMR peaks near δ 1.4–1.6 ppm correspond to ethoxy methyl protons, while aromatic protons appear between δ 7.0–8.5 ppm. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight .

Q. What solvent systems are optimal for solubility and stability studies of this benzimidazole derivative?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–10). For stability, conduct accelerated degradation studies under UV light, heat (40–60°C), and acidic/alkaline conditions. Quantify degradation products using HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with target proteins (e.g., kinases, cytochrome P450 enzymes). Validate predictions with in vitro assays, such as fluorescence polarization for binding constants or enzyme inhibition assays. Compare results with structurally similar benzimidazoles documented in crystallographic databases (e.g., CCDC entries) .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Follow a tiered approach:

  • Phase 1 : Measure octanol-water partition coefficients (log PP) and hydrolysis rates using OECD Guideline 111.
  • Phase 2 : Conduct microcosm studies to evaluate biodegradation in soil/water systems (randomized block design, 4 replicates).
  • Phase 3 : Assess acute toxicity in Daphnia magna or zebrafish embryos (LC50_{50} determination) .

Q. How should researchers resolve contradictions in spectral data or bioactivity results across studies?

  • Methodological Answer : Perform orthogonal validation:

  • Analytical : Compare NMR data with computed spectra (e.g., ACD/Labs or ChemDraw predictions).
  • Biological : Replicate assays under standardized conditions (e.g., cell line authentication, serum batch consistency). Cross-reference findings with peer-reviewed studies on analogous sulfonated benzimidazoles .

Q. What strategies can elucidate the compound’s mechanism of action in cellular systems?

  • Methodological Answer : Combine transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) to identify differentially expressed pathways. Use siRNA knockdown or CRISPR-Cas9 to validate target engagement. For example, if apoptosis induction is observed, measure caspase-3/7 activation and mitochondrial membrane potential via flow cytometry .

Data Contradiction and Reproducibility

Q. How can researchers address variability in biological assay outcomes for this compound?

  • Methodological Answer : Implement strict quality control:

  • Use reference standards (e.g., USP-grade reagents) for assay calibration.
  • Include positive/negative controls in each experiment (e.g., staurosporine for apoptosis assays).
  • Apply statistical tools (e.g., Grubbs’ test) to identify outliers in dose-response curves .

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound across labs?

  • Methodological Answer : Publish detailed protocols via platforms like Nature Protocols or JoVE. Include:

  • Exact molar ratios and reaction times.
  • Raw spectral data in supplementary materials.
  • Collaborative inter-laboratory validation using round-robin testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.